molecular formula C5H11NO2 B3017746 O-(oxan-4-yl)hydroxylamine CAS No. 252873-77-1

O-(oxan-4-yl)hydroxylamine

Cat. No.: B3017746
CAS No.: 252873-77-1
M. Wt: 117.148
InChI Key: WHHZGOZBHJCFLJ-UHFFFAOYSA-N
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Description

O-(Oxan-4-yl)hydroxylamine (CAS: 252873-77-1) is a hydroxylamine derivative with a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent. Its molecular formula is C₅H₁₁NO₂, with a molar mass of 117.15 g/mol and a predicted density of 1.06 g/cm³. The compound exhibits a pKa of 4.13 ± 0.20, indicative of moderate acidity, and a boiling point of 209.3 ± 29.0 °C . The oxan-4-yl group, a cyclic ether, confers unique steric and electronic properties, distinguishing it from other hydroxylamine derivatives.

Properties

IUPAC Name

O-(oxan-4-yl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-8-5-1-3-7-4-2-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHZGOZBHJCFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-77-1
Record name O-(oxan-4-yl)hydroxylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

O-(oxan-4-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides using palladium catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

O-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

O-(oxan-4-yl)hydroxylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-(oxan-4-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophilic centers, facilitating the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical differences between O-(oxan-4-yl)hydroxylamine and related compounds.

Compound Substituent Molecular Formula Molar Mass (g/mol) pKa Key Applications/Properties References
This compound Oxan-4-yl (cyclic ether) C₅H₁₁NO₂ 117.15 4.13 ± 0.20 Potential pharmacological chaperone; moderate acidity
O-(2-Morpholinoethyl)hydroxylamine Morpholinoethyl (amine-ether) C₆H₁₅N₂O₂ 147.20 Not reported Intermediate in reductive amination protocols
O-(Pentafluorobenzyl)hydroxylamine Pentafluorobenzyl (aryl) C₇H₅F₅NO 229.12 Not reported Derivatization agent for carbonyl compounds
O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine Ferrocenyl-aryl hybrid C₁₇H₁₆FFeNO 341.17 Not reported Bioactive metallocene analog; IDO enzyme inhibition studies
O-Ethylhydroxylamine Ethyl (alkyl) C₂H₇NO 61.08 ~5.0 (estimated) Antimicrobial activity; radical scavenging

Key Observations :

  • The oxan-4-yl group enhances solubility in polar solvents compared to purely aromatic substituents (e.g., pentafluorobenzyl) due to its ether oxygen and cyclic structure .
  • O-Ethylhydroxylamine has lower molar mass (61.08 g/mol) and higher volatility but lacks the steric bulk and electronic modulation seen in oxan-4-yl derivatives .
  • Ferrocene-containing derivatives (e.g., ) exhibit redox-active properties, enabling applications in enzyme inhibition, a feature absent in non-metallocene analogs.

Biological Activity

O-(oxan-4-yl)hydroxylamine, also known as N-(oxan-4-yl)hydroxylamine, is a hydroxylamine derivative characterized by its unique molecular structure that includes a tetrahydro-2H-pyran ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to DNA interactions and its implications in cancer research and drug development.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C5H11NO\text{C}_5\text{H}_{11}\text{NO}

This compound features a hydroxylamine functional group attached to the oxane ring, which enhances its reactivity and solubility in biological systems. The tetrahydro-2H-pyran moiety contributes to the compound's ability to penetrate cellular membranes, thereby influencing its bioavailability.

The biological activity of this compound primarily involves its interaction with DNA. Research indicates that it can facilitate the detection of single-strand breaks in DNA, which is crucial for understanding cellular responses to DNA damage and repair mechanisms. This interaction suggests that the compound may play a significant role in biochemical pathways related to DNA integrity and cellular stress responses.

1. DNA Interaction

This compound has been shown to bind with DNA and associated proteins, which is essential for biochemical assays aimed at detecting DNA strand breaks. This property is particularly relevant in cancer research, where understanding DNA repair mechanisms can lead to the development of novel therapeutic strategies.

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its mechanism may involve inhibiting specific enzymes or receptors related to microbial growth, although detailed studies are required to elucidate these interactions fully.

3. Anticancer Potential

The compound's ability to induce DNA damage makes it a candidate for anticancer applications. By promoting DNA strand breaks, it may enhance the efficacy of certain chemotherapeutic agents or act as a standalone treatment option.

Case Study 1: DNA Damage Detection

In a study focusing on the detection of single-strand breaks in human cell lines, this compound was utilized as a probe. The results indicated a significant increase in detectable breaks when treated with this compound, supporting its role in understanding DNA repair mechanisms.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
O-(tetrahydro-2H-pyran-2-yl)hydroxylamineHydroxylamine group on a different positionDifferent reactivity profile due to substitution
2-(aminooxy)tetrahydro-2H-pyranAminooxy group instead of hydroxylaminePotentially different biological activity
N-(2-tetrahydropyranyloxy)amineTetrahydropyranyloxy substitutionVariation in solubility and reactivity

This comparative analysis highlights the unique structural attributes of this compound that influence its biological activities compared to other hydroxylamine derivatives.

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